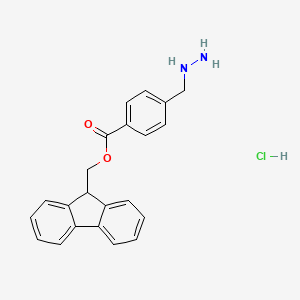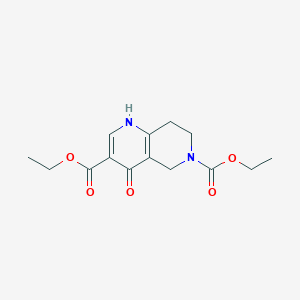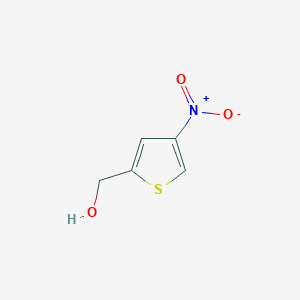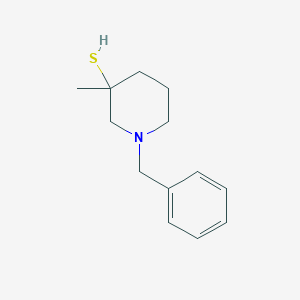
4-Fmoc-amino-benzylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fmoc-amino-benzylamine hydrochloride is a chemical compound widely used in organic synthesis, particularly in the field of peptide synthesis. The compound consists of a benzylamine moiety protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is a base-labile protecting group. This protection is crucial for preventing unwanted reactions during synthesis processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fmoc-amino-benzylamine hydrochloride typically involves the reaction of 4-aminobenzylamine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The reaction is carried out in an organic solvent like dioxane to yield the protected amine . The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and continuous flow reactors can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-Fmoc-amino-benzylamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Coupling Reactions: The free amine can participate in peptide bond formation with carboxylic acids or activated esters.
Common Reagents and Conditions
Deprotection: Piperidine in DMF is commonly used to remove the Fmoc group.
Coupling: Carbodiimides like EDC or DCC are used for peptide coupling reactions.
Major Products Formed
Deprotected Amine: Removal of the Fmoc group yields 4-aminobenzylamine.
Peptides: Coupling reactions with amino acids result in peptide chains.
Aplicaciones Científicas De Investigación
4-Fmoc-amino-benzylamine hydrochloride is extensively used in scientific research, particularly in:
Peptide Synthesis: As a protected amine, it is a key intermediate in the synthesis of peptides and proteins.
Medicinal Chemistry: It is used in the development of peptide-based drugs and therapeutic agents.
Bioconjugation: The compound is employed in the conjugation of peptides to other biomolecules for research purposes.
Mecanismo De Acción
The primary function of 4-Fmoc-amino-benzylamine hydrochloride is to protect the amine group during synthesis. The Fmoc group is removed under basic conditions, revealing the free amine, which can then participate in further reactions. This protection mechanism prevents side reactions and ensures the integrity of the desired product .
Comparación Con Compuestos Similares
Similar Compounds
Boc-amino-benzylamine: Uses a tert-butyloxycarbonyl (Boc) group for protection.
Cbz-amino-benzylamine: Uses a benzyloxycarbonyl (Cbz) group for protection.
Uniqueness
4-Fmoc-amino-benzylamine hydrochloride is unique due to its base-labile Fmoc group, which allows for mild deprotection conditions. This is particularly advantageous in peptide synthesis, where harsh conditions can lead to unwanted side reactions .
Propiedades
Fórmula molecular |
C22H21ClN2O2 |
|---|---|
Peso molecular |
380.9 g/mol |
Nombre IUPAC |
9H-fluoren-9-ylmethyl 4-(hydrazinylmethyl)benzoate;hydrochloride |
InChI |
InChI=1S/C22H20N2O2.ClH/c23-24-13-15-9-11-16(12-10-15)22(25)26-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21;/h1-12,21,24H,13-14,23H2;1H |
Clave InChI |
SDRBTOMMCXKUSK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C4=CC=C(C=C4)CNN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-Oxa-2-azaspiro[4.5]decane-2-carboxylic acid](/img/structure/B13965325.png)

![bis[4-(1,1-dimethylethyl)phenyl]-Iodonium](/img/structure/B13965338.png)









